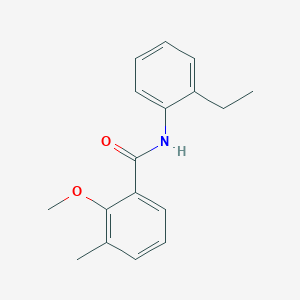![molecular formula C19H22N2O4 B244016 2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as DMMPB, and it has a molecular weight of 357.42 g/mol. DMMPB is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用機序
The mechanism of action of DMMPB is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. DMMPB has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. DMMPB has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
DMMPB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DMMPB has been shown to inhibit cell proliferation and induce apoptosis. In neurons, DMMPB has been shown to enhance neurite outgrowth and protect against oxidative stress. DMMPB has also been shown to modulate the activity of various ion channels and receptors in the central nervous system, which can affect neuronal excitability and synaptic transmission.
実験室実験の利点と制限
One of the advantages of using DMMPB in lab experiments is its high solubility in organic solvents, which makes it easy to prepare stock solutions and dilutions. DMMPB is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using DMMPB is its relatively low potency compared to other compounds with similar pharmacological properties. This can make it difficult to achieve significant effects at low concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on DMMPB. One direction is the development of new derivatives and analogs of DMMPB with improved pharmacological properties. Another direction is the investigation of the mechanism of action of DMMPB at the molecular level, which could provide insights into its potential therapeutic applications. Additionally, further studies on the effects of DMMPB on ion channels and receptors in the central nervous system could lead to the discovery of new targets for drug development.
合成法
The synthesis of DMMPB involves the reaction of 4-(morpholin-4-yl)aniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and recrystallization.
科学的研究の応用
DMMPB has been studied for its potential application in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, DMMPB has been shown to have anti-proliferative effects on cancer cells, and it has been suggested as a potential lead compound for the development of new anticancer drugs. In neuroscience, DMMPB has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMMPB has also been studied for its potential as a modulator of ion channels and receptors in the central nervous system. In drug discovery, DMMPB has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2,6-dimethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-4-3-5-17(24-2)18(16)19(22)20-14-6-8-15(9-7-14)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22) |
InChIキー |
KRLYHCLWTURWLZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)